molecular formula C19H17Cl2FN2O2 B3993653 N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B3993653
M. Wt: 395.3 g/mol
InChI Key: NCINMDUQCHCRCK-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dichlorophenyl group, a 4-fluorobenzoyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2,4-dichlorophenyl group, often using a halogenation reaction.

    Attachment of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group is introduced through an acylation reaction, typically using a reagent such as 4-fluorobenzoyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

  • N-(2,4-dichlorophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
  • N-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
  • N-(2,4-dichlorophenyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide

These compounds share similar structural features but differ in the substituents on the benzoyl group. The unique combination of the 4-fluorobenzoyl group and the 2,4-dichlorophenyl group in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN2O2/c20-14-3-6-17(16(21)11-14)23-18(25)12-7-9-24(10-8-12)19(26)13-1-4-15(22)5-2-13/h1-6,11-12H,7-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCINMDUQCHCRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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